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Introduction

Acylglycines are N-acyl conjugates of glycine that serve as important biomarkers for inborn
errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. Accurate
and reliable quantification of acylglycines in biological matrices such as urine, plasma, and
dried blood spots is crucial for clinical diagnosis and research. The selection of an appropriate
sample preparation technique is a critical step that significantly impacts the accuracy, precision,
and sensitivity of the subsequent analysis, typically performed by mass spectrometry (MS)
coupled with gas chromatography (GC) or liquid chromatography (LC).

This document provides detailed application notes and protocols for the most common sample
preparation techniques employed for acylglycine analysis: Solid-Phase Extraction (SPE),
Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Data Presentation: Comparison of Sample
Preparation Techniques

The choice of sample preparation method depends on the biological matrix, the specific
acylglycines of interest, and the analytical platform. Below is a summary of quantitative data
compiled from various studies to aid in the selection of the most suitable technique.
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Parameter

Solid-Phase
Extraction (SPE)

Liquid-Liquid
Extraction (LLE)

Protein
Precipitation (PPT)

Analyte Recovery

Mean recovery of
84.1% for a panel of
organic acids
including acylglycines

from urine.[1]

Mean recovery of
77.4% for a panel of
organic acids
including acylglycines

from urine.[1]

Generally provides
high recovery for
small molecules
(>80%), though data
specific to a broad
range of acylglycines
is limited.[2]

Matrix Effect

Generally provides
cleaner extracts
compared to LLE and
PPT, leading to
reduced matrix
effects. lon
suppression is

typically minimal.

Can be effective in
removing salts and
some polar
interferences.
However, co-
extraction of matrix
components can still
lead to ion

suppression.

Prone to significant
matrix effects due to
the co-extraction of
endogenous
components like
phospholipids, which
can cause ion
suppression in LC-MS
analysis.[3][4]

Precision (CV%)

Within-day and day-
to-day precision are
generally acceptable,
with most CVs <10%.

[1]

Within-day and day-
to-day precision are
generally acceptable,
with most CVs <10%.

[1]

Precision can be
affected by the
variability in
precipitation efficiency
and the extent of

matrix effects.

Linearity (R?)

Excellent linearity is
typically achieved (R2
> 0.99).

Good linearity is
achievable (R2 >
0.99).

Linearity can be
influenced by matrix
effects, but good
linearity (R2 > 0.99)
can be obtained with
appropriate

optimization.

lon Suppression

Minimal ion
suppression (2-10%)

has been reported for

lon suppression can
be variable and

analyte-dependent.

Can be significant,
requiring careful
chromatographic

separation or the use
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acylglycine analysis in
dried blood spots.

of internal standards

to compensate.

Sample Throughput

Can be automated for
high-throughput
applications using 96-

well plates.

Generally lower
throughput and more
labor-intensive
compared to SPE and
PPT.

High-throughput and
easily automated
using 96-well filter

plates.

Solvent Consumption

Moderate solvent

consumption.

High solvent

consumption.

Low to moderate

solvent consumption.

Experimental Protocols
Solid-Phase Extraction (SPE) for Acylglycines from

Urine

This protocol is a general guideline and may require optimization for specific applications.

Materials:

e SPE cartridges (e.g., anion exchange or reversed-phase C18)

e Urine sample

« Internal standard solution (e.g., stable isotope-labeled acylglycines)

o Methanol

e Deionized water

e Acetic acid (1 mol/L)

o Elution solvent (e.g., methanol with formic acid)

« Nitrogen evaporator

e Centrifuge
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Protocol:
e Sample Pre-treatment:
o Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
o Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
o Transfer a known volume of the supernatant (e.g., 1 mL) to a clean tube.
o Add the internal standard solution and vortex.

o Adjust the pH of the sample as required for the chosen SPE sorbent (e.g., acidify for
reversed-phase, adjust to basic for anion exchange).

SPE Cartridge Conditioning:

o Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized
water, and then 2 mL of 1 mol/L acetic acid.

o Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to dry out.

Sample Loading:

o Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady
flow rate (e.g., 1-2 mL/min).

Washing:
o Wash the cartridge with 2 mL of deionized water to remove unretained, polar impurities.

o A second wash with a weak organic solvent (e.g., 5% methanol in water) may be
performed to remove less polar interferences.

Elution:

o Elute the acylglycines from the cartridge with an appropriate elution solvent (e.g., 2 x 1 mL
of methanol containing 2% formic acid).
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e Dry-down and Reconstitution:
o Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

o Reconstitute the dried residue in a small volume (e.g., 100 uL) of the initial mobile phase
for LC-MS analysis.

Liquid-Liquid Extraction (LLE) for Acylglycines from
Urine

This protocol is a general guideline and requires careful handling of organic solvents.

Materials:

Urine sample

e |nternal standard solution

o Ethyl acetate

e Sodium chloride (NaCl)

 Hydrochloric acid (HCI, 6 mol/L)

e Sodium hydroxide (NaOH, 7.5 mol/l)

e Hydroxylamine hydrochloride solution (50 g/L)

e Glass test tubes with screw caps

o Centrifuge

« Nitrogen evaporator

Protocol:

e Sample Preparation:

o To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.
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o Add 40 pL of the internal standard solution.

o Add 1 g of NaCl and 500 pL of hydroxylamine hydrochloride solution.

e pH Adjustment and Incubation:
o Adjust the pH of the mixture to 14 with 7.5 mol/L NaOH.
o Incubate the mixture for 30 minutes at 60°C.
o After cooling, acidify the mixture with 6 mol/L HCI.
o Extraction:
o Add 6 mL of ethyl acetate to the tube.
o Cap the tube and vortex vigorously for 2 minutes.
o Centrifuge at 3,000 x g for 10 minutes to separate the phases.
o Carefully transfer the upper organic layer to a clean tube.
o Repeat the extraction step two more times with fresh ethyl acetate.
o Pool the organic extracts.
e Dry-down and Reconstitution:

o Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at
40°C.

o Reconstitute the residue in a suitable solvent for analysis.

Protein Precipitation (PPT) for Acylglycines from
Plasmal/Serum

This protocol is a rapid method for protein removal but may result in significant matrix effects.

Materials:
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e Plasma or serum sample

¢ Internal standard solution

e Cold acetonitrile (ACN) or methanol (MeOH) (-20°C)

e Microcentrifuge tubes

» Refrigerated centrifuge

e \ortex mixer

Protocol:

Sample Preparation:

o Pipette 100 pL of plasma or serum into a microcentrifuge tube.

o Add the internal standard solution.

Protein Precipitation:

o Add 300-400 pL of cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common).[5]

o Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein
denaturation.

Centrifugation:

o Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

o Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated
proteins.

Supernatant Collection:

o Carefully collect the supernatant without disturbing the protein pellet.

Evaporation and Reconstitution (Optional but Recommended):
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o Evaporate the supernatant to dryness under a gentle stream of nitrogen.

o Reconstitute the residue in the initial mobile phase for LC-MS analysis. This step can help
to concentrate the analytes and remove the organic solvent.

Visualization of Experimental Workflows
Solid-Phase Extraction (SPE) Workflow

Sample Pre-treatment Solid-Phase Extraction Analysis Preparation
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Caption: Solid-Phase Extraction (SPE) Workflow for Acylglycine Analysis.

Liquid-Liquid Extraction (LLE) Workflow
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Caption: Liquid-Liquid Extraction (LLE) Workflow for Acylglycine Analysis.

Protein Precipitation (PPT) Workflow
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Caption: Protein Precipitation (PPT) Workflow for Acylglycine Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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